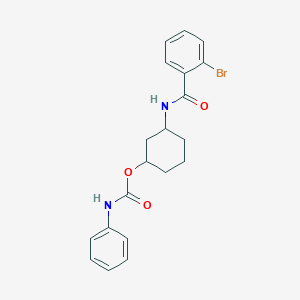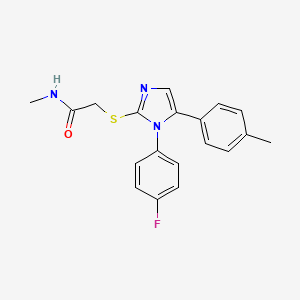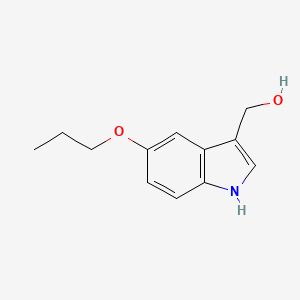![molecular formula C15H15BrF2N4O2 B2474510 3-bromo-4-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]pyrrolidin-3-yl}oxy)pyridine CAS No. 2380174-25-2](/img/structure/B2474510.png)
3-bromo-4-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]pyrrolidin-3-yl}oxy)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-4-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]pyrrolidin-3-yl}oxy)pyridine is a complex organic compound that features a pyridine ring substituted with a bromine atom and a pyrrolidinyl-oxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]pyrrolidin-3-yl}oxy)pyridine typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a difluoromethylation reaction using reagents such as difluoromethyl iodide.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of an appropriate amine with a dihaloalkane.
Coupling Reactions: The final compound is formed through a series of coupling reactions, including the formation of the pyrrolidinyl-oxy linkage and the bromination of the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions can occur at the carbonyl group of the pyrazole ring.
Substitution: The bromine atom on the pyridine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyrazole N-oxides, while reduction can yield alcohols or amines.
科学的研究の応用
3-bromo-4-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]pyrrolidin-3-yl}oxy)pyridine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Agrochemicals: It can be used in the development of new pesticides and herbicides due to its potential bioactivity.
Material Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
作用機序
The mechanism of action of 3-bromo-4-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]pyrrolidin-3-yl}oxy)pyridine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects.
類似化合物との比較
Similar Compounds
3-bromo-5-(difluoromethyl)pyridine: This compound shares the difluoromethyl and bromine substituents but lacks the pyrazole and pyrrolidine rings.
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound contains the pyrazole ring with a difluoromethyl group but lacks the pyridine and pyrrolidine components.
Uniqueness
The uniqueness of 3-bromo-4-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]pyrrolidin-3-yl}oxy)pyridine lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the pyrazole and pyridine rings, along with the difluoromethyl and bromine substituents, makes it a versatile compound for various applications.
特性
IUPAC Name |
[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-[3-(difluoromethyl)-1-methylpyrazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrF2N4O2/c1-21-8-10(13(20-21)14(17)18)15(23)22-5-3-9(7-22)24-12-2-4-19-6-11(12)16/h2,4,6,8-9,14H,3,5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHPYUJBPJHEHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)C(=O)N2CCC(C2)OC3=C(C=NC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrF2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-(3,4-diethoxyphenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2474427.png)
![3-((1-(Benzo[d][1,3]dioxole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2474429.png)
![N-(4-ethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2474432.png)




![3-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]propanamide](/img/structure/B2474439.png)

![5-Bromo-2-(chloromethyl)-1H-imidazo[4,5-b]pyridine;hydrochloride](/img/structure/B2474444.png)

![2-(5-{[(2,3-Dichlorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile](/img/structure/B2474448.png)

![2,4-Dichloro-7-methyl-5,7-dihydrothieno[3,4-D]pyrimidine](/img/structure/B2474450.png)
